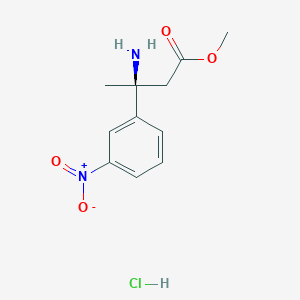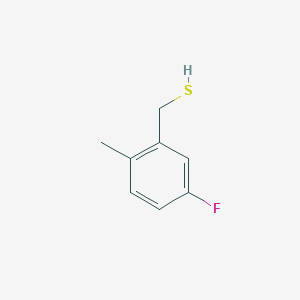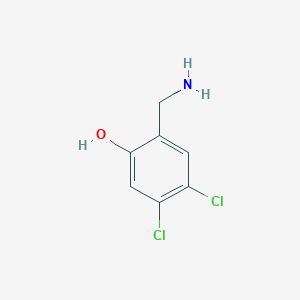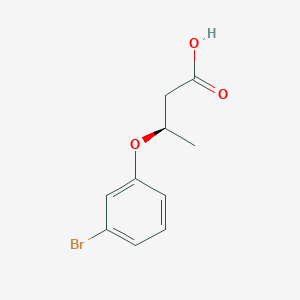![molecular formula C9H8N2 B13092313 2H-Cyclohepta[d]pyrimidine CAS No. 30735-87-6](/img/structure/B13092313.png)
2H-Cyclohepta[d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Cyclohepta[d]pyrimidine is a heterocyclic compound that features a seven-membered ring fused with a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclohepta[d]pyrimidine typically involves cyclization reactions. One common method includes the condensation of suitable α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Another approach involves the use of microwave techniques to prepare derivatives containing chlorine atoms in specific positions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis often leverages scalable cyclization and condensation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Cyclohepta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups like halides or amines .
Aplicaciones Científicas De Investigación
2H-Cyclohepta[d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2H-Cyclohepta[d]pyrimidine involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This action is often mediated through binding to specific sites on the target proteins, disrupting their normal function .
Comparación Con Compuestos Similares
Pyrano[2,3-d]pyrimidine: Known for its biological activities and used in similar applications.
Thiazolo[2,3-b]quinazoline: Another heterocyclic compound with significant antitumor activity.
Cyclohepta[d]thiazolo[3,2-a]pyrimidine: Shares structural similarities and is used in medicinal chemistry
Uniqueness: 2H-Cyclohepta[d]pyrimidine stands out due to its unique seven-membered ring fused with a pyrimidine ring, offering distinct electronic and steric properties that can be leveraged in various chemical and biological applications.
Propiedades
Número CAS |
30735-87-6 |
|---|---|
Fórmula molecular |
C9H8N2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2H-cyclohepta[d]pyrimidine |
InChI |
InChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-6H,7H2 |
Clave InChI |
CEWGMSULPCPASR-UHFFFAOYSA-N |
SMILES canónico |
C1N=CC2=CC=CC=CC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13092237.png)



![(2S)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine](/img/structure/B13092254.png)





![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)



